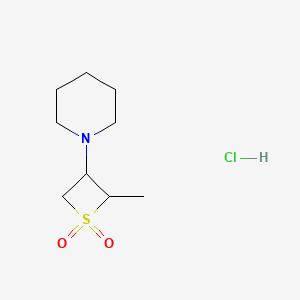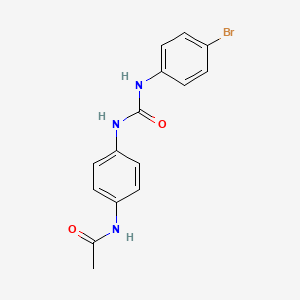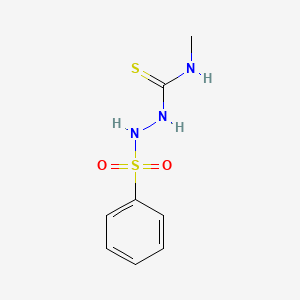
N-methyl-2-(phenylsulfonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities and are often used in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a phenylsulfonyl group attached to a thiosemicarbazide moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide typically involves the reaction of 4-methylthiosemicarbazide with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiosemicarbazides.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
- 1-(Phenylsulfonyl)-3-thiosemicarbazide
- 4-Methyl-3-thiosemicarbazide
Uniqueness
4-Methyl-1-(phenylsulfonyl)-3-thiosemicarbazide is unique due to the presence of both a phenylsulfonyl group and a thiosemicarbazide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The phenylsulfonyl group enhances the compound’s stability and solubility, while the thiosemicarbazide moiety contributes to its biological activity.
Eigenschaften
Molekularformel |
C8H11N3O2S2 |
|---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
1-(benzenesulfonamido)-3-methylthiourea |
InChI |
InChI=1S/C8H11N3O2S2/c1-9-8(14)10-11-15(12,13)7-5-3-2-4-6-7/h2-6,11H,1H3,(H2,9,10,14) |
InChI-Schlüssel |
FOZCKXIFFKNHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NNS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





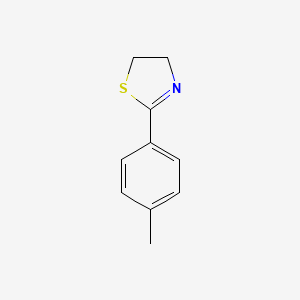
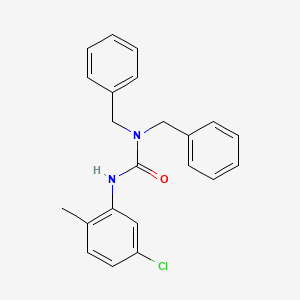
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

